Talmapimod Talmapimod Talmapimod, also known as SD-282, is an ATP-competitive inhibitor of p38 kinase. SD-282 reduces inflammation in a subchronic model of tobacco smoke-induced airway inflammation. SD-282 may have potential therapeutic value of p38alpha MAPK inhibitors in the treatment of aberrant pain sensitivity produced by diabetes.
Brand Name: Vulcanchem
CAS No.: 309913-83-5 (free base)
Catalog No.: VC1088979
InChI: InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1
SMILES: O=C(N(C)C)C(C1=CN(C)C2=C1C=C(C(N3[C@H](C)CN(CC4=CC=C(F)C=C4)[C@@H](C)C3)=O)C(Cl)=C2)=O
Molecular Formula: C27H30ClFN4O3
Molecular Weight: 513.0

Talmapimod

* For research use only. Not for human or veterinary use.

CAS No.: 309913-83-5 (free base)

Inhibitors

Catalog No.: VC1088979

Molecular Formula: C27H30ClFN4O3

Molecular Weight: 513.0

Purity: >98% (or refer to the Certificate of Analysis)

Talmapimod - 309913-83-5 (free base)

CAS No. 309913-83-5 (free base)
Product Name Talmapimod
IUPAC Name 2-(6-chloro-5-((2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazine-1-carbonyl)-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Synonyms SD282, SD-282, SD 282, SCIO282, SCI O282, SCI-O282, Talmapimod
Molecular Formula C27H30ClFN4O3
Molecular Weight 513.0
InChI InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1
InChIKey ZMELOYOKMZBMRB-DLBZAZTESA-N
SMILES O=C(N(C)C)C(C1=CN(C)C2=C1C=C(C(N3[C@H](C)CN(CC4=CC=C(F)C=C4)[C@@H](C)C3)=O)C(Cl)=C2)=O
Appearance White solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO, not in water
Description Talmapimod, also known as SD-282, is an ATP-competitive inhibitor of p38 kinase. SD-282 reduces inflammation in a subchronic model of tobacco smoke-induced airway inflammation. SD-282 may have potential therapeutic value of p38alpha MAPK inhibitors in the treatment of aberrant pain sensitivity produced by diabetes.
References 1: Koppelman B, Webb HK, Medicherla S, Almirez R, Feng Y, Chavez JC, Mao CP, Nguyen A, Liu YW, Kapoun AM, Muiru G, Huang YA, Dugar S, Mavunkel BJ, Lim DW, Chakravarty S, Luedtke G, Protter AA, Higgins LS. Pharmacological properties of SD-282 - an alpha-isoform selective inhibitor for p38 MAP kinase. Pharmacology. 2008;81(3):204-20. doi: 10.1159/000112865. Epub 2008 Jan 7. PubMed PMID: 18176091.
2: Medicherla S, Fitzgerald MF, Spicer D, Woodman P, Ma JY, Kapoun AM, Chakravarty S, Dugar S, Protter AA, Higgins LS. p38alpha-selective mitogen-activated protein kinase inhibitor SD-282 reduces inflammation in a subchronic model of tobacco smoke-induced airway inflammation. J Pharmacol Exp Ther. 2008 Mar;324(3):921-9. Epub 2007 Dec 4. PubMed PMID: 18056868.
3: Sweitzer SM, Medicherla S, Almirez R, Dugar S, Chakravarty S, Shumilla JA, Yeomans DC, Protter AA. Antinociceptive action of a p38alpha MAPK inhibitor, SD-282, in a diabetic neuropathy model. Pain. 2004 Jun;109(3):409-19. PubMed PMID: 15157702.
  

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18.0152 g/mol